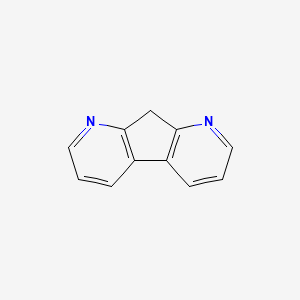

1,8-Diazafluorene

Descripción

Historical Context and Evolution of Research on Fluorene-Based Heterocycles

The parent compound, fluorene, was first discovered in 1867 by the French scientist Berthelot during the distillation of crude anthracene oil researchgate.net. Research into fluorene derivatives began to flourish, driven by their potential applications in various fields. The development of transition metal-catalyzed methodologies has significantly advanced the synthesis of fluorene derivatives from readily available starting materials, making them more accessible for research researchgate.net.

The study of fluorinated heterocycles, a related area, gained considerable momentum after World War II, leading to a vast array of compounds with unique properties useful in pharmaceuticals, agrochemicals, and materials science e-bookshelf.detandfonline.comrsc.orgmdpi.com. Within the realm of nitrogen-containing heterocycles, diazafluorenes, which incorporate two nitrogen atoms into the fluorene skeleton, emerged as promising building blocks. Specifically, 4,5-diazafluorene (dafH) was first reported in the late 1970s rsc.org, while 1,8-diazafluoren-9-one (DFO), a key derivative, was first synthesized in 1950 and later found significant application in forensic science starting in the late 1980s and 1990s wikipedia.orgsirchie.comindexcopernicus.com.

Significance of 1,8-Diazafluorene as a Molecular Scaffold in Contemporary Chemical Science

This compound and its derivatives serve as versatile molecular scaffolds, contributing to advancements across multiple scientific disciplines. In coordination chemistry, diazafluorene units act as effective ligands for a range of transition metals, including palladium, rhodium, chromium, ruthenium, europium, and silver. These metal complexes find applications in catalysis, such as the hydrogenation of olefins by rhodium complexes rsc.orgbrieflands.comrsc.orgacs.orgnih.gov. The 4,5-diazafluorene moiety, with its extensive π-system and bidentate coordination ability, is particularly recognized as an ideal structure for developing fluorescent chemosensors for metal ions like Al³⁺ rsc.org.

Beyond coordination chemistry, fluorene derivatives, in general, are crucial components in organic electronics, finding use in light-emitting diodes, organic transistors, and solar cells mdpi.com. Diazafluorenes are also explored as building blocks for organic semiconductors researchgate.net.

In forensic science, 1,8-diazafluoren-9-one (DFO) has become indispensable for the detection of latent fingerprints on porous surfaces. Its ability to react with amino acids present in fingerprint residues to form highly fluorescent derivatives allows for sensitive visualization and analysis wikipedia.orgmedchemexpress.commedchemexpress.comsigmaaldrich.comasme.org. Research continues to optimize DFO formulations, including the incorporation of metal salts to enhance fluorescence nih.gov and the development of DFO-based polymer films indexcopernicus.compolicja.pl. Furthermore, diazafluorene derivatives are being investigated for their potential in medicinal chemistry, showing promise as scaffolds for biologically active compounds, including anti-proliferative agents brieflands.comnih.govujpronline.com.

Fundamental Structural Attributes and Electronic Features of this compound

This compound is an aromatic heterocyclic organic compound characterized by a fused ring system containing two nitrogen atoms. The most studied derivative, 1,8-diazafluoren-9-one (DFO), is an aromatic ketone with the molecular formula C₁₁H₆N₂O and a molecular weight of 182.18 g/mol thermofisher.comscbt.commolekula.comnih.gov. It typically appears as a yellow powder and has a melting point in the range of 229–233 °C wikipedia.orgsigmaaldrich.com.

A key electronic feature of DFO is its remarkable fluorescence. Upon excitation, typically around 470 nm, it exhibits emission maxima around 570 nm wikipedia.orgmedchemexpress.commedchemexpress.comsigmaaldrich.comasme.org. This fluorescence arises from its reaction with α-amino acids, forming highly fluorescent adducts. Studies have revealed that DFO can form aggregates in certain solvents, such as ethanol, at higher concentrations, which significantly influence its fluorescence properties and can lead to enhanced emission researchgate.netnih.gov. The molecule's low molecular weight, coupled with the presence of a nitrogen atom, contributes to its good coordination properties and its ability to form hydrogen bonds mdpi.com.

Overview of Major Research Paradigms and Emerging Frontiers involving this compound

Current research involving this compound and its derivatives spans several key areas:

Propiedades

IUPAC Name |

6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-9-4-2-6-13-11(9)7-10(8)12-5-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKIFEBDPFAJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)C3=C1N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498124 | |

| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244-50-8 | |

| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Elucidation of 1,8-diazafluorene

High-Resolution Spectroscopic Techniques for Structural Confirmation of Derivatives

High-resolution spectroscopic methods are indispensable for confirming the precise molecular structure of 1,8-Diazafluorene and its derivatives, as well as for identifying functional groups and understanding intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, providing detailed information about the connectivity of atoms and the local electronic environment. For this compound and its derivatives, NMR spectroscopy, including proton (¹H) and carbon (¹³C) NMR, is employed to confirm the presence of specific structural motifs and to study conformational dynamics. By analyzing chemical shifts, coupling constants, and relaxation times, researchers can gain insights into the molecule's conformation in solution and how it might change over time or upon interaction with other molecules or environments. Studies have utilized NMR to identify reaction intermediates and products, thereby confirming synthetic pathways and structural integrity google.comnih.gov.

Table 3.1.1: Representative NMR Data for a this compound Derivative

| Proton Assignment (CDCl₃, 200 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| H-a | 3.18 | dd | - | 4 |

| H-b | 6.23 | s | - | 1 |

| H-c | 6.79 | d | 6 | 4 |

| H-d | 7.12 | m | - | 4 |

| H-e | 7.29 | m | - | 4 |

| H-f | 7.51 | d | 7 | 1 |

| H-g | 8.28 | d | 6 | 4 |

Note: This data is representative for a specific derivative, 9,9-bis(4-pyridinylmethyl)-1,8-diazafluorene, and illustrates the type of detailed structural information obtained via NMR spectroscopy google.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are crucial for identifying functional groups and probing intermolecular interactions within the this compound system. IR spectroscopy provides characteristic absorption bands corresponding to specific stretching and bending vibrations of chemical bonds, thus confirming the presence of functional groups like carbonyls (C=O) and aromatic C-H bonds iwu.edu. Raman spectroscopy, on the other hand, is sensitive to molecular vibrations and can provide information about molecular symmetry, bond strengths, and crystal lattice vibrations. It has been used to substantiate the configuration of DFO aggregates and derivatives, offering complementary structural insights dntb.gov.uabibliotekanauki.pl. Studies have also employed Raman spectroscopy to characterize DFO in various matrices, such as polyvinyl alcohol (PVA) films indexcopernicus.com. The analysis of vibrational spectra can reveal changes in molecular structure or the formation of new species, such as aggregates, by the appearance of new bands or shifts in existing ones indexcopernicus.comnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is fundamental for determining the molecular weight of this compound and its derivatives, which is essential for confirming their identity and purity. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition. Furthermore, MS analysis reveals fragmentation patterns, which are unique to each molecule and can be used to deduce structural features and confirm the proposed molecular structure. MS has been employed to identify reaction intermediates and products in synthetic studies, providing critical data for mechanistic investigations nih.govsigmaaldrich.com. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized for quality control and the analysis of complex mixtures involving DFO amadischem.com.

Photophysical and Electronic Spectroscopy of this compound and its Aggregates

The photophysical and electronic spectroscopic properties of this compound are central to its application as a fluorescent agent. These techniques allow for the characterization of its light absorption and emission behavior, as well as the dynamics of its excited states.

Absorption and Emission Spectroscopy for Electronic Transitions and Fluorescence Properties

Absorption and emission spectroscopy are key techniques for understanding the electronic transitions within the this compound molecule and its derivatives. 1,8-Diazafluoren-9-one (DFO) is known to form highly fluorescent derivatives upon reaction with amino acids, a property exploited in forensic applications abmole.comglpbio.comwikipedia.orgchemicalbook.comnacchemical.commedchemexpress.com. Typically, DFO exhibits excitation at approximately 470 nm, leading to emission in the range of 570 nm, resulting in a visible fluorescent signal abmole.comglpbio.comwikipedia.orgchemicalbook.comnacchemical.commedchemexpress.com.

Studies have investigated the influence of aggregation on these photophysical properties. For instance, DFO in solution or immobilized in matrices like titanium dioxide (TiO₂) can form aggregates, particularly at higher concentrations indexcopernicus.comnih.govmdpi.comresearchgate.netnih.govmdpi.com. Absorption spectra of DFO typically show a characteristic band around 380-385 nm, attributed to the monomeric form indexcopernicus.commdpi.com. In aggregated states, additional absorption bands emerge at longer wavelengths, such as around 520 nm and 570 nm, indicating the formation of new species indexcopernicus.comnih.gov. Similarly, emission spectra can shift, with aggregates often exhibiting fluorescence maxima around 550-580 nm nih.govmdpi.com. These aggregates can be strongly fluorescent, sometimes displaying aggregation-induced emission (AIE) characteristics nih.govresearchgate.netnih.govmdpi.com. The solvent polarity also plays a significant role, with dye-host aggregation being more pronounced in polar solvents researchgate.netnih.gov.

Table 3.2.1: Photophysical Properties of 1,8-Diazafluoren-9-one (DFO)

| Property | Value(s) | Notes | References |

| Excitation Maxima (λex) | ~470 nm | For reaction products with amino acids. | abmole.comglpbio.comwikipedia.orgchemicalbook.comnacchemical.commedchemexpress.com |

| Emission Maxima (λem) | ~570 nm | For reaction products with amino acids. | abmole.comglpbio.comwikipedia.orgchemicalbook.comnacchemical.commedchemexpress.com |

| Absorption Maxima (λabs) | ~380-385 nm (monomer) | Characteristic band for monomeric DFO. | indexcopernicus.commdpi.com |

| ~520 nm, ~570 nm (aggregates) | Observed at higher concentrations, indicating aggregate formation. | indexcopernicus.comnih.gov | |

| Aggregate Emission | ~550 nm, ~580 nm (e.g., DAK DFO cyclodimer) | Aggregates can exhibit distinct emission profiles. | nih.govmdpi.com |

| Fluorescence Intensity | High (with amino acids) | DFO forms highly fluorescent derivatives. | abmole.comglpbio.comwikipedia.orgchemicalbook.comnacchemical.commedchemexpress.com |

| Strong (aggregates) | Aggregates are often strongly fluorescent. | researchgate.netnih.govmdpi.com |

Time-Resolved Emission Spectroscopy for Excited State Dynamics

Time-Resolved Emission Spectroscopy (TRES) and other time-resolved techniques are employed to study the dynamics of excited states in this compound. These methods allow researchers to measure fluorescence lifetimes, decay kinetics, and energy transfer processes, providing crucial information about how the molecule behaves immediately after excitation. Studies using TRES on DFO, particularly in aggregated states or within matrices like TiO₂, have revealed that aggregates can emit short-lived fluorescence dntb.gov.uanih.govmdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. By analyzing fluorescence decays, researchers can determine mean fluorescence lifetimes and rate constants, which are influenced by the molecular environment, concentration, and aggregation state nih.govresearchgate.netmdpi.com. These investigations help in understanding the photophysical pathways, such as excited-state relaxation and potential non-radiative decay processes, contributing to a deeper comprehension of DFO's luminescent behavior and its potential for applications requiring fast optical responses. Quantum chemical calculations are often used in conjunction with these spectroscopic studies to rationalize the observed phenomena, such as the formation and properties of aggregates dntb.gov.uanih.govresearchgate.netmdpi.comnih.gov.

Compound Names Mentioned

this compound (DFO)

1,8-Diazafluoren-9-one (DFO)

9,9-bis(4-pyridinylmethyl)-1,8-diazafluorene (a derivative)

DAK DFO (cyclodimer of DFO)

4,5-Diazafluoren-9-one (mentioned in related studies, distinct from this compound)

Solvatochromism and Environmental Effects on Photophysical Properties

The photophysical properties of this compound are significantly influenced by its surrounding environment, particularly solvent polarity and concentration, leading to observable solvatochromic effects. Studies have shown that DFO exhibits fluorescence, with excitation and emission maxima typically reported around 470 nm and 570 nm, respectively medchemexpress.comsigmaaldrich.com. Research indicates that the dye-host aggregation, a phenomenon strongly affected by solvent polarity, is more pronounced in polar solvents like ethanol nih.govresearchgate.net. DFO aggregates in ethanol are strongly fluorescent, emitting across a wide spectral range in the green light spectrum nih.gov.

The influence of solvent polarity on DFO's excited-state properties has been investigated, revealing that the energy-level disposition of its close-lying nπ* and ππ* states is significantly modified by solvent polarity researchgate.net. In protic environments, DFO can form solute-solvent hydrogen bond complexes in both its ground and excited states mdpi.com. Furthermore, concentration plays a critical role, with high concentrations of DFO leading to the formation of aggregates, which can emit fluorescence, sometimes described as short-lived researchgate.netmdpi.com. These aggregates, including dimers and higher-order structures, exhibit distinct fluorescence spectra compared to the monomeric form, with emission bands shifting to longer wavelengths (lower energy) mostwiedzy.pl. For instance, at an excitation wavelength of 455 nm, the cyclodimer DAK DFO emits with a fluorescence maximum at 580 nm, similar to its complex with glycine mostwiedzy.pl. The solvatochromic susceptibility of DFO has been confirmed, indicating its sensitivity to environmental changes mostwiedzy.pl.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a crucial technique for the unambiguous determination of molecular structures, including that of this compound and its derivatives. While direct X-ray crystallographic data for this compound itself is not extensively detailed in the provided search results, related studies on diazafluorene derivatives and their metal complexes highlight the importance of this method. For example, X-ray crystallography has been used to confirm the configuration of cyclodimers of DFO researchgate.netdntb.gov.ua and to determine the structures of palladium complexes involving diazafluorene ligands, such as trans/anti-Pd(κ¹-DAF)₂(OAc)₂ nih.gov. These studies demonstrate that X-ray diffraction provides detailed insights into molecular packing, structural diversity, and the confirmation of specific conformations in the solid state researchgate.netnih.govmdpi.comnih.gov. The crystal structure of the DFO product, though reported to have conflicting elucidations in literature, has been a subject of investigation in understanding its fluorescent properties aip.org.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies provide invaluable theoretical frameworks for understanding the electronic structure, geometry, and reactivity of this compound. These methods help elucidate mechanisms and predict properties that are difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Binding Energies

Density Functional Theory (DFT) is widely employed to investigate the electronic structure, optimize molecular geometries, and calculate binding energies of this compound and its interactions. DFT calculations, often using functionals like B3LYP or PBE0 with various basis sets (e.g., def2-SVP, def2-TZVP, 6-31G(d,p)), have been used to study DFO's properties researchgate.netmdpi.commdpi.comrsc.orgnih.govaip.orgnih.govrsc.org.

For instance, DFT has been utilized to model the binding energies of DFO with amino acids and other molecules. Studies have calculated binding energies for DFO with alanine (ALA) to be around -7.98 kcal mol⁻¹ and -10.65 kcal mol⁻¹ when enhanced by amphetamine (AMP) rsc.orgrsc.orgresearchgate.net. These calculations help predict the strength and nature of interactions, contributing to the understanding of DFO's role in chemical detection rsc.orgnih.govrsc.org. DFT has also been instrumental in confirming the configuration of DFO aggregates and cyclodimers researchgate.netmdpi.comdntb.gov.ua. Furthermore, geometry optimizations of DFO and its complexes are performed to understand their stable conformations and electronic properties, which are crucial for interpreting spectroscopic data and predicting reactivity mdpi.comnih.govmdpi.comaip.orgnih.govjoaquinbarroso.com. Calculations have also explored the energetic tendencies of DFO to form dimers and other aggregates, providing insights into its aggregation behavior researchgate.netmdpi.com.

Ab Initio and Semi-Empirical Methods for Excited State and Reaction Pathway Analysis

Ab initio and semi-empirical methods are employed to analyze excited states and reaction pathways of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating excited states, providing insights into absorption and emission spectra aip.orgaip.orgjoaquinbarroso.com. These calculations can reveal mechanisms of de-excitation, such as avoided crossings, which are crucial for understanding fluorescence activity aip.orgaip.org.

Semi-empirical quantum-chemical calculations have been used to study the photophysical and photochemical properties of DFO, including fluorescence quantum yields, lifetimes, and rate constants, particularly in relation to how the microenvironment influences these properties researchgate.net. Studies have also used DFT to investigate reaction mechanisms, such as the reaction of DFO with amino acids, proposing potential pathways based on computational data nih.govaip.orgnih.gov. For example, DFT calculations have been used to study the tautomerization and decarboxylation pathways of diazafluorene carboxylic acids nih.gov.

Molecular Dynamics Simulations for Aggregation Behavior and Intermolecular Interactions

While direct mentions of molecular dynamics (MD) simulations specifically for this compound aggregation behavior are less prominent in the provided snippets compared to DFT, the broader context of studying molecular aggregates and intermolecular interactions often involves MD. Such simulations are powerful tools for exploring how molecules arrange themselves in condensed phases, how they interact with surfaces or matrices, and how these interactions influence their properties rsc.org. Given that DFO's photophysical properties are sensitive to aggregation and environmental interactions nih.govresearchgate.netmdpi.comresearchgate.netmdpi.commostwiedzy.pl, MD simulations would be a logical extension for understanding these phenomena in detail, such as exploring the dynamics of aggregate formation or the interaction of DFO with various substrates like TiO₂ or polymer matrices.

Reactivity and Mechanistic Investigations of 1,8-diazafluorene

Acid-Base Properties and Protonation Equilibria

The structure of 1,8-Diazafluorene, featuring two nitrogen atoms within its polycyclic aromatic system, suggests potential basicity and the capacity for protonation. However, the provided literature does not detail specific quantitative data regarding its pKa values or elaborate on the precise protonation equilibria of the compound medchemexpress.com. Generally, the nitrogen atoms in such heterocyclic systems can act as Lewis bases, capable of accepting protons or coordinating with Lewis acids.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorene Core

The provided research findings predominantly focus on the reactivity of the carbonyl group and the interaction of this compound with amino acids, leading to fluorescent derivatives. Information regarding electrophilic or nucleophilic aromatic substitution reactions specifically occurring on the fluorene core of this compound is not extensively detailed in the available literature. The primary reported transformations involve the carbonyl moiety and condensation reactions with nucleophiles like amino acids.

Metalation and Directed Functionalization Strategies

The literature reviewed does not present specific methodologies or investigations into the metalation or directed functionalization of the this compound core. The reported chemical studies primarily focus on its application as a reagent and its reaction mechanisms with biological molecules, rather than its use as a substrate for organometallic chemistry or directed synthesis via metalation.

Oxidative and Reductive Transformation Pathways of the Fluoren-9-one Moiety

1,8-Diazafluoren-9-one can undergo both oxidative and reductive transformations . Oxidation reactions can lead to the formation of various derivatives, while reduction reactions can convert it into different reduced forms. Common oxidizing agents employed for such transformations include potassium permanganate and hydrogen peroxide. Conversely, reducing agents like sodium borohydride are typically used for reductive pathways. The specific products formed are dependent on the chosen reagents and reaction conditions .

Photochemical and Photophysical Reactivity Pathways

This compound and its derivatives exhibit significant photophysical properties, most notably fluorescence, which is central to its application in forensic science. The compound, upon reaction with amino acids, forms highly fluorescent adducts. These derivatives typically display excitation maxima around 470 nm and emission maxima around 570 nm medchemexpress.comabmole.comnacchemical.comchemicalbook.comwikipedia.orgastm.orgmedchemexpress.comasme.orgsigmaaldrich.comnih.govchemicalbook.com. Studies have also indicated that at higher concentrations or within specific matrices like titanium dioxide (TiO2), DFO can form aggregates that emit fluorescence, with some reports noting emission bands between 450 nm and 550 nm, or a broad band around 550 nm nih.govmdpi.comdntb.gov.uaresearchgate.net. The aggregation process and its influence on luminescence are dependent on the concentration of DFO and the surrounding environment nih.govmdpi.comdntb.gov.uaresearchgate.net.

Table 1: Photophysical Properties of this compound Derivatives

| Property | Value(s) | Notes |

| Excitation Wavelength (λex) | ~470 nm | Primary excitation for fluorescent adducts with amino acids medchemexpress.comabmole.comnacchemical.comchemicalbook.comwikipedia.orgastm.orgmedchemexpress.comasme.orgsigmaaldrich.comnih.govchemicalbook.com |

| Emission Wavelength (λem) | ~570 nm | Primary emission for fluorescent adducts with amino acids medchemexpress.comabmole.comnacchemical.comchemicalbook.comwikipedia.orgastm.orgmedchemexpress.comasme.orgsigmaaldrich.comnih.govchemicalbook.com |

| Aggregate Emission | 450-550 nm, ~550 nm | Observed at higher concentrations or within specific matrices nih.govmdpi.comdntb.gov.uaresearchgate.net |

Reaction Mechanisms with Alpha-Amino Acids and Related Biomolecules

The primary reaction mechanism of this compound involves its interaction with α-amino acids, which are present in biological residues such as those found in latent fingerprints medchemexpress.comabmole.comchemicalbook.comwikipedia.orgmedchemexpress.comchemicalbook.comresearchgate.net. This reaction leads to the formation of highly fluorescent derivatives, enabling the visualization of otherwise invisible traces. The process is often facilitated by specific solvent interactions and heat treatment, enhancing the sensitivity and clarity of the detection publicsafety.gc.ca.

A key step in the reaction mechanism between this compound and α-amino acids involves the formation of a hemiketal intermediate researchgate.netpublicsafety.gc.ca. This intermediate is formed when the amino acid's nitrogen atom attacks the electron-deficient carbonyl carbon of DFO, often in the presence of a solvent that can also react with the carbonyl group to form a hemiketal researchgate.netpublicsafety.gc.ca. Following the initial hemiketal formation, subsequent steps typically involve the loss of water, leading to the formation of an imine, followed by decarboxylation and hydrolysis. This cascade ultimately yields a stable, highly fluorescent aromatic amine derivative researchgate.net. For example, the reaction with L-alanine in methyl alcohol proceeds via a hemiketal intermediate, which is considered the reactive species researchgate.net. The resulting fluorescent products exhibit characteristic excitation and emission wavelengths, making them detectable under specific light sources medchemexpress.comabmole.comnacchemical.comchemicalbook.comwikipedia.orgastm.orgmedchemexpress.comasme.orgsigmaaldrich.comnih.govchemicalbook.comresearchgate.net.

Role of Solvent in Reaction Pathways

The chemical transformations involving this compound are profoundly influenced by the nature of the solvent employed. Solvents not only affect the solubility of DFO but also play a critical role in mediating its reactivity and the formation of specific reaction intermediates and products. Research indicates that solvent polarity can significantly impact DFO's solubility and reaction kinetics .

In the context of its reaction with amino acids, DFO is known to form a hemiketal intermediate, which is considered the primary reactive species. This process is often facilitated by the solvent itself, which can participate in the formation of this intermediate. For instance, studies involving the reaction of DFO with L-alanine in methyl alcohol have highlighted the solvent's role in forming the reactive hemiketal nih.gov. Furthermore, protic solvents, which can engage in hydrogen bonding, can form solute-solvent hydrogen bond complexes with DFO in both its ground and excited states mdpi.comresearchgate.net. These interactions can stabilize or alter the electronic configuration of DFO, thereby influencing subsequent reaction pathways mdpi.comresearchgate.netscbt.com.

The ability of DFO to interact favorably with polar solvents and participate in hydrogen-bonding networks contributes to its versatile reactivity across different chemical environments scbt.com. Specific solvents like acetic acid are noted for their ability to stabilize DFO-based reactions and enhance its solubility, with DFO demonstrating a solubility of 10 mg/mL in acetic acid . Conversely, residual solvents present in formulations or on substrates can also influence the aggregation behavior of DFO, which in turn can affect its optical properties mdpi.com.

Kinetics and Thermodynamics of Reaction Products

The outcome of chemical reactions involving this compound, particularly concerning the formation of its reaction products, can be governed by principles of kinetic and thermodynamic control. Kinetic control dictates that the product formed fastest under specific reaction conditions will be favored, while thermodynamic control favors the most stable product, which may form more slowly or require conditions that allow for reversibility masterorganicchemistry.comlibretexts.org.

DFO's rigid molecular framework and its distinct electronic configuration enable it to participate in various chemical processes, including π-π stacking and selective coordination with metal ions, which can impact reaction pathways and kinetics scbt.com. The aggregation of DFO molecules, particularly at higher concentrations or within confined matrices such as titanium dioxide (TiO₂) thin films, can lead to the formation of aggregates that exhibit distinct fluorescence properties, including short-lived fluorescence mdpi.commdpi.com. The propensity of DFO to form these aggregates has been investigated using quantum chemistry calculations, providing insights into the thermodynamic stability of different aggregate structures mdpi.com.

While specific quantitative kinetic data (e.g., rate constants, activation energies) or thermodynamic data (e.g., equilibrium constants) for DFO's reactions are not extensively detailed in the available literature, the observed behaviors suggest that reaction conditions can indeed influence product distribution. For example, the formation of different aggregate structures or the stability of fluorescent adducts might be sensitive to temperature and solvent effects, aligning with the principles of kinetic and thermodynamic control. The mechanism of DFO's reaction with amino acids, involving hemiketal formation, imine generation, and subsequent hydrolysis, presents multiple steps where kinetic barriers and product stabilities could play a role in determining the final fluorescent product observed researchgate.net.

Key Properties of this compound

| Property | Value | Source |

| Solubility | 10 mg/mL in acetic acid | |

| Fluorescence (λex) | ~470 nm | |

| Fluorescence (λem) | ~570 nm | |

| Melting Point | 229-233 °C |

Compound List:

this compound

Coordination Chemistry and Supramolecular Assembly of 1,8-diazafluorene Derivatives

Diazafluorene Derivatives as Ligands in Transition Metal and Main Group Chemistry

Diazafluorene scaffolds, especially 4,5-diazafluorene (DAF) and its derivatives, are recognized for their ability to act as chelating ligands, analogous to well-established ligands like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (phen) rsc.orgacs.org. Their coordination chemistry is rich, encompassing various binding modes and leading to a diverse range of metal complexes.

Bidentate Coordination Modes and Chelate Ring Formation

The primary coordination mode for DAF derivatives involves bidentate chelation through the two pyridine nitrogen atoms, forming stable chelate rings with metal centers rsc.orgias.ac.inacs.org. The distance between the nitrogen donors in DAF is approximately 3.05 Å, which is slightly larger than that in 1,10-phenanthroline (2.72 Å), influencing their coordination behavior rsc.org. Beyond the canonical bidentate κ²-N,N coordination, DAF ligands can also adopt monodentate (κ¹-N), bridging (μ), and even η⁴ coordination modes, demonstrating significant ligand flexibility rsc.orgnih.govacs.orgnih.govnih.gov. This adaptability allows for the construction of various supramolecular architectures and complex structures.

1,8-Diazafluoren-9-one (DFO), while primarily known for its forensic applications, also possesses coordinating capabilities through its nitrogen atoms. DFO has been synthesized into complexes with metals such as silver(I), platinum(II), chromium(III), and copper(II) acs.orgmdpi.comnih.gov. For instance, in a copper(II) complex with tris(2-aminoethyl)amine (tren), DFO acts as a bidentate ligand, contributing to an unusual six-coordinate (4 + 1 + 1') geometry around the copper ion acs.org.

Table 5.1.1: Coordination Modes of Diazafluorene Ligands

| Ligand Type | Metal Center Examples | Coordination Modes Observed | Key References |

| 4,5-Diazafluorene (DAF) | Pd(II), Ru, Rh, Ir, Ag(I), Pt(II), Cu(II), Cr(III) | κ²-N,N (bidentate), κ¹-N (monodentate), μ (bridging), η⁴ | rsc.orgacs.orgias.ac.inacs.orgnih.govmdpi.comnih.govresearchgate.net |

| 1,8-Diazafluoren-9-one (DFO) | Cu(II), Ag(I), Pt(II), Cr(III) | κ²-N,N (bidentate) | acs.orgmdpi.comnih.gov |

Synthesis and Characterization of Metal Complexes

The synthesis of diazafluorene-metal complexes typically involves reacting the diazafluorene ligand precursors with appropriate metal salts. For example, 4,5-diazafluorene (DAF) derivatives are synthesized from 1,10-phenanthroline rsc.org. Palladium(II) complexes of DAF have been prepared, yielding monomeric and dimeric structures that exhibit various coordination modes, including κ¹, κ², and bridging arrangements nih.gov. These complexes are characterized using techniques such as multinuclear NMR spectroscopy, single-crystal X-ray diffraction, and density functional theory (DFT) calculations nih.gov.

Ruthenium, rhodium, and iridium complexes with DAF derivatives have been synthesized and characterized by FT-IR, UV-Vis, NMR spectroscopy, and ESI-Mass spectrometry ias.ac.inresearchgate.net. X-ray crystallographic studies have confirmed the bidentate coordination of these ligands through their pyridine nitrogen atoms ias.ac.in. Silver(I) and platinum(II) complexes of DAF derivatives have also been prepared and characterized by NMR, MS, and X-ray diffraction, with some exhibiting significant antiproliferative activity mdpi.com. Chromium(III) complexes with DFO have been synthesized and characterized using FT-IR, UV-Vis spectroscopies, elemental analysis, and cyclic voltammetry nih.gov. The copper(II) complex with DFO and tren was characterized by X-ray analysis, electronic, and ESR spectra, revealing unique coordination behavior acs.org.

Table 5.1.2: Examples of Synthesized Diazafluorene Metal Complexes

| Metal | Ligand Derivative | Complex Type/Formula (Example) | Characterization Techniques Used | Key References |

| Pd(II) | DAF | Monomeric, Dimeric structures | NMR, X-ray Diffraction, DFT | nih.gov |

| Ru, Rh, Ir | DAF derivatives | Cationic complexes, e.g., [(arene)MLCl]PF₆ | FT-IR, UV-Vis, NMR, ESI-MS, X-ray | ias.ac.inresearchgate.net |

| Ag(I), Pt(II) | DAF derivatives | [Ag(N,N)₂]NO₃, [Pt(C₆F₅)₂(N,N)] | NMR, MS, X-ray Diffraction | mdpi.com |

| Cr(III) | DFO | Cr(dafone)₂ (H₂O)₂₃ | FT-IR, UV-Vis, Elemental Analysis, CV | nih.gov |

| Cu(II) | DFO + tren | [Cu(C₆H₁₈N₄)(C₁₁H₆N₂O)(ClO₄)₂] | X-ray, Electronic Spectra, ESR | acs.org |

Electronic, Optical, and Magnetic Properties of Diazafluorene Metal Complexes

Diazafluorene derivatives themselves, particularly DFO, are known for their fluorescent properties. DFO reacts with amino acids to form highly fluorescent derivatives with excitation around 470 nm and emission around 570 nm medchemexpress.comwikipedia.orgsigmaaldrich.comchemicalbook.comsigmaaldrich.com. This fluorescence is significantly enhanced upon aggregation, a phenomenon explored in detail in Section 5.4.

The electronic and optical properties of diazafluorene metal complexes are influenced by the metal center and the specific coordination mode of the ligand. For instance, the electronic and ESR spectra of the Cu(II)-DFO complex differ from those of complexes with monodentate ligands, indicating a distinct coordination environment acs.org. Diazafluorene derivatives are considered promising for their luminescence properties, contributing to the photophysical characteristics of their metal complexes acs.org. Furthermore, chromium(III) complexes with DFO are paramagnetic due to the presence of unpaired electrons on the Cr(III) ion nih.gov. The electronic perturbation of the diazafluorene ligand framework, such as in the case of 9,9-dimethyl-4,5-diazafluorene (Me₂DAF), can alter the speciation and coordination behavior in palladium complexes nih.gov.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multidentate nature and structural rigidity of certain diazafluorene derivatives make them suitable building blocks for constructing coordination polymers and potentially Metal-Organic Frameworks (MOFs). Mononuclear complexes featuring 4,5-diazafluorene derivatives coordinated by dithiolate or dithiolene moieties have been shown to assemble into one-dimensional coordination polymers when in the presence of specific counterions, such as Na⁺ rsc.org. The ability of these ligands to bridge metal centers or to coordinate in various fashions allows for the design of extended network structures. While direct examples of diazafluorene-based MOFs are not extensively detailed in the provided search results, the inherent properties of these ligands suggest their potential utility in this field, particularly in creating materials with specific electronic or optical functions.

Host-Guest Chemistry and Recognition Phenomena

While diazafluorene derivatives are primarily studied for their coordination chemistry and luminescent properties, their rigid, planar structures could, in principle, lend themselves to host-guest interactions. However, the provided literature does not extensively detail specific applications of 1,8-diazafluorene or its derivatives in host-guest chemistry or molecular recognition phenomena. The focus remains largely on their role as ligands in coordination complexes and their luminescent properties, particularly in aggregated states. The broader field of supramolecular chemistry, which encompasses host-guest interactions, does acknowledge diazafluorene as a type of ligand that can be involved in non-covalent bonding and molecular assemblies researchgate.netthno.org.

Self-Assembly Processes and Supramolecular Architectures, including Aggregation-Induced Emission (AIE) Phenomena

A significant area of research for DFO and related diazafluorene structures involves their self-assembly processes, particularly their aggregation-induced emission (AIE) properties acs.orgdntb.gov.uaresearchgate.netnih.govnih.govmdpi.comresearchgate.netdntb.gov.ua. AIEgens are molecules that exhibit weak fluorescence in dilute solutions but become highly emissive in the aggregated or solid state, a phenomenon attributed to the restriction of intramolecular rotations or vibrations that normally lead to non-radiative decay in solution nih.gov.

DFO demonstrates AIE behavior despite its relatively rigid and planar molecular structure, which is considered counterintuitive to typical AIEgen design principles that often involve propeller-like or non-planar moieties acs.org. In dilute solutions, DFO shows a very low photoluminescence quantum yield (e.g., 0.04%), but in solid crystalline forms, this yield can increase significantly (e.g., to 10%) acs.org. This emission enhancement is observed when DFO is incorporated into various matrices, such as titanium dioxide (TiO₂) or TiO₂/carbon nanowalls (CNWs), forming hybrid thin films dntb.gov.uaresearchgate.netnih.govmdpi.comdntb.gov.ua. In these solid-state environments, DFO forms aggregates that emit efficiently, typically in the green region of the spectrum with a band maximum around 550 nm dntb.gov.uaresearchgate.netnih.govmdpi.comresearchgate.net.

The formation of these emissive aggregates is influenced by DFO concentration and the nature of the matrix dntb.gov.uaresearchgate.netmdpi.comdntb.gov.ua. Intermolecular interactions like C⋅⋅⋅⋅O, O⋅⋅⋅⋅O, C-H⋅⋅⋅⋅O, and C-H⋅⋅⋅⋅C are believed to play a crucial role in stabilizing the conformations of these molecular aggregates and promoting their luminescence in the solid state mdpi.com. Studies have investigated the effect of these aggregates on surface energy characteristics and have shown that rigid matrices can favor the formation of highly emissive excited-state aggregates dntb.gov.uamdpi.com.

Formation and Characterization of this compound Aggregates

The aggregation of 1,8-Diazafluoren-9-one (DFO) is a well-documented phenomenon, particularly relevant in its applications as a fluorescent probe. DFO readily forms aggregates in solution and when incorporated into various matrices, a process significantly influenced by its concentration, the surrounding solvent, and the nature of the host matrix.

Aggregate Formation: DFO exhibits a propensity to aggregate at higher concentrations, leading to changes in its photophysical properties mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uanih.govmdpi.com. This aggregation can occur in solution, for instance, in polar solvents like ethanol, where it is observed to be more pronounced compared to less polar environments mdpi.comresearchgate.netnih.gov. When DFO is immobilized within matrices such as titanium dioxide (TiO2) or carbon nanowalls (CNWs), aggregation is further promoted by the local environment within the matrix pores and channels, as well as by residual solvents mdpi.comdntb.gov.uanih.govmdpi.com. Studies have indicated that aggregation can begin with the formation of dimers and progress to higher-order aggregates mdpi.com. Furthermore, DFO and its derivatives are recognized for their participation in unconventional aggregation phenomena, including Aggregation-Induced Emission (AIE) systems, where molecules that are weakly fluorescent in dilute solution exhibit enhanced emission in the aggregated state mdpi.comresearchgate.net. Beyond simple molecular aggregation, diazafluorene derivatives also serve as ligands in coordination chemistry, where their coordination to metal centers drives the formation of more complex supramolecular assemblies, such as metallamacrocycles and coordination polymers rsc.orgresearchgate.netbuct.edu.cnacs.orgnih.govresearchgate.netmdpi.com.

Characterization of Aggregates: The characterization of DFO aggregates and diazafluorene-based supramolecular structures relies on a suite of spectroscopic and microscopic techniques. Fluorescence spectroscopy and microscopy are pivotal for observing and quantifying the emission properties of these aggregates, often revealing significant enhancements in fluorescence intensity and changes in spectral profiles (e.g., band broadening) upon aggregation mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uanih.govmdpi.com. UV-Vis absorption and Raman spectroscopy provide complementary information about the electronic transitions and vibrational modes within the aggregated species mdpi.comresearchgate.net. Atomic Force Microscopy (AFM) allows for direct visualization of the morphology of aggregates and thin films researchgate.netdntb.gov.uanih.gov. Quantum chemistry calculations are frequently employed to investigate the electronic structure and energetic stability of various proposed aggregate configurations, thereby elucidating the propensity for aggregation mdpi.comdntb.gov.uadntb.gov.ua. In the realm of coordination chemistry, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are indispensable for determining the precise structure, coordination modes, and connectivity of metal-ligand assemblies rsc.orgresearchgate.netacs.orgnih.govmdpi.comacs.org.

| Technique | Information Revealed | References |

| Fluorescence Spectroscopy | Emission spectra, intensity, quantum yield, spectral shifts, band broadening, identification of aggregate-specific emission bands, study of aggregation-induced emission (AIE). | mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uanih.govmdpi.com |

| Fluorescence Microscopy | Visualization of fluorescent aggregates and their distribution within matrices or on surfaces. | researchgate.netdntb.gov.uanih.gov |

| UV-Vis Absorption Spectroscopy | Electronic transitions, changes in absorption maxima upon aggregation, assessment of chromophore electronic state. | mdpi.comresearchgate.netnih.gov |

| Raman Spectroscopy | Vibrational modes, structural information, confirmation of aggregate configurations. | mdpi.com |

| Atomic Force Microscopy (AFM) | Surface morphology, topography of thin films and aggregates, imaging of aggregate structures. | researchgate.netdntb.gov.uanih.gov |

| NMR Spectroscopy | Structural elucidation of ligands and coordination complexes, identification of coordination modes (monodentate, bidentate, bridging), monitoring of aggregation in solution. | researchgate.netacs.orgnih.govmdpi.comacs.orgresearchgate.net |

| X-ray Crystallography | Definitive determination of molecular and supramolecular structures, identification of packing arrangements, bond lengths, bond angles, and intermolecular interactions in the solid state. | rsc.orgresearchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net |

| Quantum Chemistry Calculations | Assessment of internal energies of aggregate structures, understanding aggregation propensity, electronic structure analysis, prediction of molecular packing. | mdpi.comdntb.gov.uadntb.gov.ua |

| Mass Spectrometry (MS) | Molecular weight confirmation of ligands and complexes, identification of reaction intermediates. | researchgate.net |

| Spectroscopic Ellipsometry | Determination of optical constants and film properties of composite thin films. | researchgate.netdntb.gov.uanih.gov |

| Time-Resolved Emission | Study of excited-state dynamics, fluorescence lifetimes, and kinetics of aggregate formation. | mdpi.comresearchgate.netnih.govdntb.gov.ua |

Influence of Molecular Packing and Intermolecular Interactions on Aggregate Properties

The properties of diazafluorene aggregates and supramolecular assemblies are intrinsically linked to the way molecules are arranged in space (molecular packing) and the forces that govern these arrangements (intermolecular interactions). These factors critically influence the observed optoelectronic characteristics, particularly luminescence.

Intermolecular Interactions: A variety of non-covalent interactions play a crucial role in the formation and stabilization of diazafluorene aggregates and coordination complexes. These include:

1,8-diazafluorene in Catalysis and Organic Synthesis

Organocatalysis Mediated by 1,8-Diazafluorene Scaffolds

1,8-Diazafluoren-9-one (DFO) has emerged as a significant organocatalyst, primarily recognized for its ability to activate C–H bonds in primary alkyl amines researchgate.netresearchgate.netresearchgate.net. The compound's electron-deficient 14π-electron system imparts a strong electron-withdrawing character, which dramatically increases the acidity of α-amino C–H bonds, by factors of up to 10⁴⁴ researchgate.netresearchgate.net. This enhanced acidity facilitates deprotonation under mild reaction conditions, rendering these amines reactive towards electrophilic attack researchgate.netresearchgate.net. DFO has also been implicated in cooperative catalytic systems, where it works in conjunction with transition metal catalysts to achieve complex chemical transformations researchgate.net. Mechanistic investigations suggest that DFO can form reactive hemiketal species through interaction with protic solvents like methanol, playing a role in the catalytic cycle nih.gov. Furthermore, the inherent ability of DFO to form hydrogen bonds and coordinate with metal centers contributes to its versatility in catalytic applications mdpi.com.

Metal-Catalyzed Reactions Employing this compound Ligands

Derivatives of this compound (daf) serve as effective ligands in a variety of transition metal-catalyzed reactions, offering distinct advantages over more conventional ligands such as 2,2'-bipyridyl (bpy) mdpi.comnih.gov. These ligands are capable of modulating the electronic and steric environment around the metal center, thereby influencing catalytic activity, selectivity, and stability mdpi.comnih.gov. The 4,5-diazafluoren-9-one (DAF) ligand, in particular, has shown exceptional performance in palladium-catalyzed processes, including the aerobic allylic acetoxylation of terminal olefins, where it outperformed bpy and 1,10-phenanthroline nih.gov. DAF and its substituted counterparts, such as 9,9-dimethyl-4,5-diazafluorene (Me₂daf), have been crucial in enabling aerobic oxidative cross-coupling reactions, for instance, between indoles and benzene using Pd(II) catalysts nih.gov. The use of these diazafluorene ligands facilitates the employment of molecular oxygen (O₂) as a clean and atom-economical oxidant, a significant advancement compared to traditional stoichiometric oxidants nih.gov. The coordination chemistry of DAF with Pd(II) is notably complex, exhibiting diverse coordination modes—monodentate (κ¹), bidentate (κ²), and bridging (μ)—which can be influenced by reaction conditions and other co-ligands, providing a flexible platform for catalyst design nih.govresearchgate.net. Moreover, diazafluorene-based ligands have demonstrated utility in copper-catalyzed oxidation reactions, indicating their broad applicability across different metal centers mdpi.com. The capacity of these ligands to sustain catalytic turnover with O₂ as the oxidant, as observed in Pd(OAc)₂/DAF catalytic systems, is a key attribute underpinning their widespread use researchgate.netresearchgate.net.

Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral this compound derivatives holds considerable promise for enantioselective synthesis mdpi.comchemrxiv.org. While specific examples of chiral diazafluorene scaffolds acting as primary chiral ligands are still emerging, the application of 1,8-diazafluoren-9-one (DFO) in synergistic catalytic systems has yielded significant success in inducing enantioselectivity researchgate.netresearchgate.netresearchgate.net. A notable instance is the asymmetric α-C−H allylic alkylation of primary alkylamines, catalyzed by a combination of DFO and iridium complexes researchgate.netresearchgate.netresearchgate.net. This cooperative system facilitates the formation of chiral homoallylic amines with high enantiopurities, offering a direct synthetic route to valuable intermediates for pharmaceuticals and other complex molecules researchgate.netresearchgate.netresearchgate.net. The mechanism involves DFO activating the amine substrate, followed by a stereocontrolled coupling with an allylic carbonate mediated by the iridium catalyst researchgate.netresearchgate.netresearchgate.net. The structural rigidity and the presence of nitrogen atoms within the diazafluorene framework provide opportunities for designing chiral variants capable of effectively controlling stereochemistry in various catalytic reactions.

Catalyst Design Principles and Reaction Mechanism Elucidation

The design of catalysts incorporating this compound frameworks is guided by principles aimed at optimizing activity, selectivity, and stability, often informed by detailed mechanistic understanding ugent.be. Researchers leverage the tunable electronic properties of diazafluorene derivatives by introducing substituents to modify their ligand characteristics, drawing parallels to established ligand families like R^bpy mdpi.com. For example, the use of Me₂daf circumvents the reactive C–H bonds present in unsubstituted daf, which can simplify coordination chemistry and potentially improve catalyst robustness mdpi.com. Mechanistic studies are indispensable for elucidating the functional roles of these ligands. Techniques such as quantum mechanical calculations and density functional theory (DFT) studies are employed to understand reaction pathways, transition states, and the specific contributions of the diazafluorene scaffold to substrate activation and stereocontrol researchgate.netugent.be. Spectroscopic methods, including NMR and X-ray absorption spectroscopy, are vital for characterizing catalytic species under reaction conditions (operando studies) and identifying key intermediates, such as the Pd(I) species observed in Pd/DAF catalyzed reactions nih.govresearchgate.netresearchgate.net. Continuous addition kinetic elucidation (CAKE) offers an efficient approach for determining kinetic parameters like reaction orders and rate constants, thereby aiding in the identification of turnover-limiting steps researchgate.net. The development of diazafluorene-based catalysts frequently targets the enablement of challenging transformations, such as aerobic oxidations utilizing O₂ as the oxidant, which necessitates ligands that can support catalytic turnover under these demanding conditions nih.govresearchgate.netresearchgate.net.

Data Table: Palladium-Catalyzed Aerobic Oxidative Cross-Coupling of Indoles with Benzene

| Ligand Used | Pd Source | Conditions | Product (Indole Arylation) | Yield (%) | Regioselectivity (C2:C3) | Reference |

| 9,9-dimethyl-4,5-diazafluorene (Me₂daf) | Pd(TFA)₂ | 5 mol% Pd, 5 mol% Ligand, Indole (0.60 mmol), EtCO₂H (3.6 mmol), Benzene (39.6 mmol), 1 atm O₂, 120 °C, 24h | C2-arylated Indole | 75 | 75:12 | nih.gov |

| 4,5-Diazafluoren-9-one (DAF) | Pd(OPiv)₂ | 5 mol% Pd, 5 mol% Ligand, Indole (0.60 mmol), EtCO₂H (3.6 mmol), Benzene (39.6 mmol), 1 atm O₂, 120 °C, 24h | C2-arylated Indole | 71 | 71:14 | nih.gov |

Compound List:

this compound (DAF)

1,8-Diazafluoren-9-one (DFO)

9,9-dimethyl-4,5-diazafluorene (Me₂daf)

2,2'-bipyridyl (bpy)

1,10-phenanthroline (phen)

Palladium(II) acetate (Pd(OAc)₂)

Palladium(II) trifluoroacetate (Pd(TFA)₂)

Palladium(II) pivalate (Pd(OPiv)₂)

Iridium catalyst

N-heterocyclic carbene (NHC)

L-alanine

Allylic carbonate

Allylbenzene

Indole

Benzene

Pivalic acid

Ethyl acetate (EtCO₂H)

Emerging Research Directions and Future Perspectives for 1,8-diazafluorene

Integration of 1,8-Diazafluorene in Multicomponent Systems and Hybrid Materials

The incorporation of this compound into multicomponent systems and hybrid materials is a burgeoning area of research, aiming to leverage its photophysical properties in novel material architectures. Studies have explored embedding DFO within matrices such as titanium dioxide (TiO₂) and polyvinyl alcohol (PVA) to create functional thin films mdpi.comresearchgate.netnih.govmdpi.comindexcopernicus.com. These hybrid materials exhibit enhanced stability and tailored optical properties. For instance, DFO/TiO₂ composite thin films have been investigated for their potential in optical applications and as luminescent probes researchgate.netnih.govmdpi.com. Research into unconventional aggregates, such as those formed by DFO in rigid matrices like TiO₂ or TiO₂/carbon nanowalls (CNWs), demonstrates an interest in aggregation-induced emission (AIE) systems, potentially leading to materials with high emission efficiency around 550 nm mdpi.com. Furthermore, DFO has been analyzed as a cyclodimer (DAK DFO), showing promise as a non-toxic and biocompatible alternative for revealing forensic marks, with its aggregation state tunable by the environment mostwiedzy.plresearchgate.net. The development of DFO/PVA polymer films has also been studied, showing that films with higher DFO concentrations exhibit greater reactivity and potential for fingerprint visualization on non-porous surfaces indexcopernicus.comresearchgate.net. These efforts highlight a trend towards creating sophisticated hybrid materials that exploit DFO's inherent fluorescence and reactivity in structured environments.

Advanced Applications in Biosensing and Bioimaging (non-clinical, e.g., probe development for biomarkers)

Beyond its forensic applications, this compound is being explored for its potential as a luminescent probe in biosensing and bioimaging, focusing on the detection of specific biomolecules. The compound's ability to form complexes with α-amino acids, such as glycine, has positioned it as a candidate for developing sensors for potential biomarkers researchgate.netnih.govmdpi.com. Research has focused on immobilizing DFO within matrices like TiO₂ to facilitate the fluorescence detection of specific amino acids, which could serve as indicators for certain diseases researchgate.netnih.govmdpi.com. For example, studies have investigated the use of DFO-functionalized materials for the detection of glycine, a potential marker for urogenital tract cancers, demonstrating the feasibility of using DFO as a luminescent probe for biomarker detection researchgate.netnih.govmdpi.com. Additionally, impedimetric sensors utilizing DFO integrated into boron-doped carbon nanowalls (BCNW) have shown high selectivity and reproducibility towards α-amino acids like glycine, with a detection limit as low as 51 nM researchgate.net. These developments indicate a growing interest in leveraging DFO's fluorescence and binding properties for sensitive and selective detection of biomolecules in non-clinical research settings.

Green and Sustainable Chemistry Innovations in this compound Research

The pursuit of greener and more sustainable chemical practices is influencing research involving this compound. Efforts are being made to develop environmentally friendlier formulations and synthesis methods. For instance, a novel method for developing latent fingerprints on porous surfaces using DFO has been reported, employing formulations that are more environmentally benign than traditional solvent mixtures mdpi.com. This approach utilizes glacial acetic acid, methanol, and a minimal amount of methylene chloride, aiming to reduce the environmental impact associated with fingerprint analysis. While the Skraup synthesis is a known method for preparing DFO, it has been noted for providing low yields, prompting research into improved synthetic procedures iwu.educore.ac.uk. The development of less toxic solutions using DFO is considered crucial for advancing forensic science, especially when dealing with challenging substrates like thermal paper, where conventional methods often rely on toxic solvents researchinpoland.org. This focus on sustainability aims to reduce the environmental footprint of DFO-based applications while maintaining or enhancing their efficacy.

Theoretical Predictions and Computational Material Design for Tailored Properties

Theoretical and computational approaches are playing an increasingly vital role in understanding and designing materials based on this compound. Density Functional Theory (DFT) calculations are being employed to investigate the aggregation propensity of DFO, assess energy differences in various aggregate structures, and predict binding energies and reaction pathways mdpi.comresearchgate.netrsc.org. For example, DFT has been used to study the interaction of DFO with amino acids like alanine, providing insights into binding energies and potential reaction mechanisms rsc.org. These computational studies are crucial for predicting how DFO will behave in different environments and for designing materials with specific photophysical and chemical properties mdpi.commdpi.comiwu.edumedchemexpress.com. Furthermore, computational methods are aiding in understanding the mechanistic basis of DFO's fluorescence activity, including the nature of avoided crossings that contribute to non-radiative de-excitation pathways, which can inform the design of new forensic fingerprinting reagents (FFRs) researchgate.netaip.org. The application of computational material design principles, such as those used in Integrated Computational Materials Engineering (ICME) concepts, can accelerate the development and optimization of DFO-based materials vttresearch.com.

Outlook on Future Research Challenges and Opportunities in this compound Chemistry

The future of this compound research presents both challenges and significant opportunities. A key challenge lies in further elucidating the complex aggregation behaviors of DFO and controlling them to optimize fluorescence properties for specific applications mdpi.commdpi.comindexcopernicus.comresearchgate.netresearchgate.net. While DFO is effective, comparisons with newer reagents like 1,2-indanedione (IND) suggest ongoing efforts to develop FFRs with even higher sensitivity, stability, and reduced toxicity aip.orgnih.gov. The exploration of DFO in novel hybrid materials, such as those incorporating carbon nanomaterials or advanced polymer matrices, offers opportunities for creating next-generation sensors and functional coatings mdpi.comindexcopernicus.comresearchgate.net. Expanding its application beyond forensic science into areas like biosensing for disease markers requires rigorous validation and optimization for clinical or diagnostic relevance, though current research is focused on non-clinical applications researchgate.netnih.govmdpi.com. Furthermore, continued advancements in computational modeling will be instrumental in predicting and designing DFO derivatives with tailored properties for emerging applications in optoelectronics, sensing, and materials science mdpi.commdpi.comiwu.edumedchemexpress.comvttresearch.com. The development of greener synthesis routes and more sustainable formulations remains an important goal to align DFO's utility with environmental responsibility.

Q & A

Q. How is 1,8-Diazafluorene utilized in latent fingerprint detection, and what experimental protocols are recommended for its application in forensic chemistry?

1,8-Diazafluorenone (DFO), a derivative of this compound, reacts with α-amino acids in latent fingerprints to form fluorescent products detectable under blue-green light. The standard protocol involves:

- Solution preparation : Dissolve DFO in a mixture of methanol, acetic acid, and dichloromethane (typical ratio 2:1:7 v/v) .

- Application : Immerse or spray the substrate, then heat (100°C for 10–15 minutes) to accelerate the reaction.

- Detection : Use fluorescence microscopy at 470–530 nm excitation.

Q. Key considerations :

- Sensitivity depends on solvent purity and heating conditions.

- Competitive binding with other amino acid-targeting reagents (e.g., ninhydrin) requires sequential processing .

Q. What are the standard synthetic routes for preparing this compound derivatives, and how can reaction efficiency be optimized?

Common methods include:

- Condensation reactions : Palladium-catalyzed coupling of diazafluorene dihalides with boronic acid derivatives under Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C) .

- Cycloaddition : Reactions with nitroethenes or cyano derivatives, often requiring inert atmospheres and anhydrous solvents .

Q. Optimization strategies :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Use high-purity reagents to avoid side reactions with trace metals .

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing and optoelectronic properties of bis-diazafluorene derivatives?

Bis-diazafluorene derivatives exhibit rigid, planar structures due to intramolecular N···H interactions, promoting π-π stacking and H-aggregation. Key findings include:

- Photoluminescence : Aggregation-induced emission (AIE) with quantum yields increasing from 0.04% (solution) to 10% (single crystals) due to restricted intramolecular motion .

- Coordination polymers : 4,5-BDFMP forms porous structures with metal cations, enhancing photoluminescence for sensor applications .

Q. Methodological insights :

Q. What electrochemical methods are employed to characterize the redox behavior of diazafluorene-containing complexes, and how do these properties correlate with their molecular structure?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are critical for studying redox properties:

-

Experimental setup : Use a three-electrode system (glassy carbon working electrode, Pt counter electrode, Ag/Ag⁺ reference) in dichloromethane with nBu₄NPF₆ electrolyte .

-

Key data :

Compound Reduction Potential (V vs. Fc⁺/Fc) Assignment 7 -1.49 (1st wave) Diazafluorene unit reduction 7 -1.81 (2nd wave) Backbone reduction

Interpretation : Electron-withdrawing substituents lower reduction potentials, enhancing electron-accepting behavior for optoelectronic applications .

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound derivatives?

Conflicting mechanistic proposals (e.g., unexpected cycloaddition pathways) require:

- Multi-technique validation : Combine X-ray crystallography (CCDC data deposition) , NMR kinetics, and DFT calculations to map transition states.

- Case study : The reaction of (E)-2-aryl-1-cyano-1-nitroethenes with diazafluorene initially proposed a [3+2] cycloaddition but was later revised to a stepwise radical mechanism based on ESR evidence .

Q. Best practices :

- Reproduce experiments under varying conditions (temperature, solvent polarity).

- Cross-validate with isotopic labeling or trapping experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.